molecular formula C10H7N3 B3160436 2-(1H-pyrrol-1-yl)nicotinonitrile CAS No. 866043-26-7

2-(1H-pyrrol-1-yl)nicotinonitrile

Cat. No.: B3160436
CAS No.: 866043-26-7
M. Wt: 169.18 g/mol
InChI Key: BCZSGPZAZWIPTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-pyrrol-1-yl)nicotinonitrile is a heterocyclic compound that features both a pyrrole ring and a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)nicotinonitrile typically involves the reaction of pyrrole with nicotinonitrile under specific conditions. One common method is the Dimroth rearrangement, which involves the reaction of chalcones with malononitrile and secondary heterocyclic amines or sodium alcoholate . This method yields nicotinonitrile derivatives in fair to good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-1-yl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrrole-2-carboxylic acid derivatives, while reduction could produce pyrrolidine derivatives.

Scientific Research Applications

2-(1H-pyrrol-1-yl)nicotinonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Pyridine-2(H)-one derivatives
  • Furo[2,3-b]pyridine derivatives
  • 3-cyanopyridine derivatives

Uniqueness

2-(1H-pyrrol-1-yl)nicotinonitrile is unique due to its combination of a pyrrole ring and a nicotinonitrile moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-pyrrol-1-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZSGPZAZWIPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701270865
Record name 2-(1H-Pyrrol-1-yl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866043-26-7
Record name 2-(1H-Pyrrol-1-yl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866043-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Pyrrol-1-yl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-pyrrol-1-yl)nicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-(1H-pyrrol-1-yl)nicotinonitrile
Reactant of Route 3
Reactant of Route 3
2-(1H-pyrrol-1-yl)nicotinonitrile
Reactant of Route 4
Reactant of Route 4
2-(1H-pyrrol-1-yl)nicotinonitrile
Reactant of Route 5
Reactant of Route 5
2-(1H-pyrrol-1-yl)nicotinonitrile
Reactant of Route 6
Reactant of Route 6
2-(1H-pyrrol-1-yl)nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.